![molecular formula C8H13ClN2O2 B2794574 3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride CAS No. 1287752-86-6](/img/structure/B2794574.png)
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 4th positions. The compound also contains a propanoic acid group attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized through the reaction of 1,3-diketones with hydrazine . The propanoic acid group can be introduced through various methods such as the Grignard reaction or nucleophilic substitution .
Molecular Structure Analysis
The molecular formula of this compound is C8H13ClN2O2 . It contains a pyrazole ring substituted with two methyl groups and a propanoic acid group. The presence of the acid group suggests that the compound can exist in different forms depending on the pH of the solution it is in .
Chemical Reactions Analysis
As a pyrazole derivative, this compound can undergo various chemical reactions. The propanoic acid group can react with bases to form salts, and it can also undergo reactions typical of carboxylic acids such as esterification .
Scientific Research Applications
Corrosion Inhibition
Research by Bouklah et al. (2005) investigated the corrosion inhibition of steel in hydrochloric acid solutions using pyrazole derivatives. These compounds, including pyrazoles similar to "3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride," showed significant inhibition efficiencies, suggesting potential applications in protecting metals from corrosion. The study revealed that these inhibitors could achieve an efficiency of up to 89% at certain concentrations, acting primarily through cathodic inhibition mechanisms and forming an adsorbed layer on the metal surface (Bouklah et al., 2005).
Synthesis of Structurally Diverse Libraries
Roman (2013) utilized a ketonic Mannich base derived from a similar compound to "3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride" as a starting material in alkylation and ring closure reactions. This approach aimed to generate a structurally diverse library of compounds, showcasing the versatility of pyrazole derivatives in synthetic organic chemistry. These reactions led to the formation of dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, indicating the potential of such compounds in complex organic synthesis and drug discovery (Roman, 2013).
Functional Modification of Polymers
A study by Aly and El-Mohdy (2015) explored the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a compound similar to "3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride." This research demonstrated that amine-modified polymers exhibited enhanced swelling properties and thermal stability compared to unmodified ones. The synthesized polymeric compounds showed promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-6(2)9-10-7(5)3-4-8(11)12;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAALGYCCOXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.